molecular formula C10HCl7S B14597931 Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- CAS No. 61209-01-6

Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-

Katalognummer: B14597931
CAS-Nummer: 61209-01-6
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: VXQCZIBWJJLLMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is a complex organic compound with the molecular formula C10HCl7S. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pentachlorophenyl group. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce various halogenated or nitrated thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

61209-01-6

Molekularformel

C10HCl7S

Molekulargewicht

401.3 g/mol

IUPAC-Name

3,4-dichloro-2-(2,3,4,5,6-pentachlorophenyl)thiophene

InChI

InChI=1S/C10HCl7S/c11-2-1-18-10(4(2)12)3-5(13)7(15)9(17)8(16)6(3)14/h1H

InChI-Schlüssel

VXQCZIBWJJLLMW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(S1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.